2-(3,5-Dichlorophenyl)-5-fluoroisonicotinic acid
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Overview
Description
2-(3,5-Dichlorophenyl)-5-fluoroisonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a dichlorophenyl group and a fluorine atom attached to the isonicotinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenyl)-5-fluoroisonicotinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 3,5-dichlorophenylboronic acid with 5-fluoro-2-iodopyridine in the presence of a palladium catalyst and a base . The reaction is carried out under mild conditions, typically at room temperature, and in an inert atmosphere to prevent oxidation.
Industrial Production Methods
For industrial-scale production, the Suzuki–Miyaura coupling reaction can be optimized by using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of recyclable palladium catalysts and green solvents can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorophenyl)-5-fluoroisonicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(3,5-Dichlorophenyl)-5-fluoroisonicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorophenyl)-5-fluoroisonicotinic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Difluorophenyl)propionic acid
- 3-(3,5-Dichlorophenyl)propionic acid
Comparison
2-(3,5-Dichlorophenyl)-5-fluoroisonicotinic acid is unique due to the presence of both dichlorophenyl and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C12H6Cl2FNO2 |
---|---|
Molecular Weight |
286.08 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)-5-fluoropyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H6Cl2FNO2/c13-7-1-6(2-8(14)3-7)11-4-9(12(17)18)10(15)5-16-11/h1-5H,(H,17,18) |
InChI Key |
DUEFDDDKQBETSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=NC=C(C(=C2)C(=O)O)F |
Origin of Product |
United States |
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